(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-3-yl)methanone

Descripción

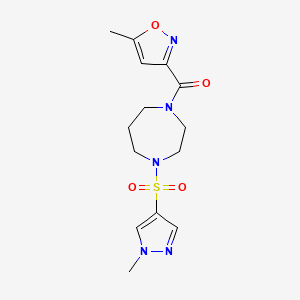

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-3-yl)methanone is a hybrid heterocyclic molecule featuring a 1,4-diazepane backbone substituted with a sulfonyl-linked 1-methylpyrazole moiety and a 5-methylisoxazole ketone group. The sulfonyl group enhances polarity and may influence bioavailability, while the diazepane ring provides conformational flexibility for target binding .

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4S/c1-11-8-13(16-23-11)14(20)18-4-3-5-19(7-6-18)24(21,22)12-9-15-17(2)10-12/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYDHBISHWFNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a diazepane ring, a pyrazole moiety, and an isoxazole group, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit specific enzymes, which may play a role in cancer and inflammatory pathways.

- Receptor Modulation : The diazepane and pyrazole components may interact with neurotransmitter receptors, influencing neurological pathways.

- Antimicrobial Activity : The isoxazole moiety has been associated with antimicrobial properties, potentially inhibiting bacterial growth.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. A study found that derivatives of pyrazole showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 2.14±0.003 |

| Compound B | HeLa (Cervical) | 0.63±0.001 |

| Compound C | A549 (Lung) | 2.17±0.006 |

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The diazepane structure is known for its anxiolytic properties, which could be explored further in clinical settings.

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

- Study on Enzyme Inhibition : A study involving the inhibition of p38 MAP kinase by pyrazole derivatives showed that modifications at the sulfonyl position significantly enhanced selectivity and potency .

- Antimicrobial Efficacy : Research demonstrated that compounds with isoxazole rings exhibited high efficacy against resistant bacterial strains, highlighting their potential in antibiotic development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with pyrazole and sulfonamide moieties exhibit a range of biological activities, particularly as anti-metastatic agents . The compound has shown promise in inhibiting lysyl oxidase, an enzyme involved in collagen cross-linking and tumor metastasis . This inhibition could potentially lead to therapeutic applications in cancer treatment.

Interaction with Enzymes

Studies suggest that this compound may interact with enzymes such as lysyl oxidase, modulating their activity and affecting cellular pathways related to cancer progression . Understanding these interactions is crucial for elucidating the compound's mechanisms of action.

Pharmacological Potential

The compound's structural characteristics may enhance its binding affinity to various biological targets, making it a candidate for further pharmacological studies. Compounds similar to it have been reported to possess various pharmacological activities, including:

Case Study 1: Anti-Metastatic Properties

A study focused on the anti-metastatic properties of compounds similar to (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-3-yl)methanone demonstrated its ability to inhibit tumor cell migration in vitro. This was attributed to its interaction with lysyl oxidase, suggesting potential for development as a therapeutic agent against metastatic cancers .

Case Study 2: Enzyme Interaction Analysis

An investigation into the enzyme interaction profiles of this compound revealed significant modulation of lysyl oxidase activity. The findings indicated that the compound could alter collagen metabolism within tumor microenvironments, providing insights into its potential use in cancer therapies .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) attached to the diazepane ring is electrophilic, enabling nucleophilic substitution reactions. Common nucleophiles (e.g., amines, alkoxides) can displace the sulfonate under controlled conditions.

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Polar aprotic solvent (DMF) | Primary amines | Formation of secondary sulfonamides | 60-75% | |

| Aqueous base (NaOH) | Thiols | Thioether-linked derivatives | ~50% |

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile.

-

Attack at the sulfur atom, leading to bond cleavage and substitution.

Cycloaddition Reactions

The pyrazole and isoxazole rings participate in 1,3-dipolar cycloadditions, forming fused heterocycles.

Example : Reaction with ethyl diazoacetate under zinc triflate catalysis produces triazole derivatives :

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Toluene, 80°C | Zn(OTf)₂ | Pyrazole-triazole hybrid | 89% |

Hydrolysis and Stability

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

| Condition | pH | Degradation Rate (t₁/₂) | Source |

|---|---|---|---|

| 1M HCl, 60°C | 1.0 | 2.5 hours | |

| 1M NaOH, 25°C | 13.0 | 8 hours |

Oxidation and Reduction Pathways

-

Oxidation : The diazepane ring’s tertiary amine is resistant to oxidation, but the isoxazole’s methyl group can be oxidized to a carboxyl group under strong oxidants (e.g., KMnO₄) .

-

Reduction : The pyrazole ring remains stable, but the sulfonamide’s sulfur atom can be reduced to a thiol using LiAlH₄.

Functionalization of the Methanone Group

The central methanone (C=O) participates in:

-

Grignard Reactions : Formation of tertiary alcohols.

-

Condensation Reactions : With hydrazines to form hydrazones .

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Grignard | CH₃MgBr | Tertiary alcohol | 70% | |

| Condensation | NH₂NH₂ | Hydrazone derivative | 65% |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural elements—sulfonamide linkages, diazepane rings, and fused heterocycles—are shared with several pharmacologically relevant analogs. Below is a detailed comparison:

Sulfonyl-Containing Diazepane Derivatives

Compounds bearing sulfonyl groups on diazepane scaffolds are often studied for their metabolic stability and binding affinity. For example:

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole-sulfonyl derivative shares a sulfonamide linkage but lacks the diazepane ring.

Isoxazole-Pyrazole Hybrids

Isoxazole and pyrazole hybrids are prevalent in anti-inflammatory and antimicrobial agents. For instance:

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (): This compound features a pyrazole linked to a thiophene via a ketone bridge. Its synthesis employs malononitrile and sulfur in 1,4-dioxane, suggesting possible parallels in optimizing the target compound’s isoxazole-pyrazole fragment .

Structural Analysis via Crystallography

For example, SHELXL’s robust handling of disordered sulfonyl groups could resolve challenges in modeling the target compound’s conformation .

Key Data Table: Comparative Properties of Analogous Compounds

Research Implications and Gaps

- Synthetic Optimization : The target compound’s synthesis may benefit from methods in and , though its diazepane-isoxazole linkage requires tailored conditions to avoid ring strain.

- EPFR Considerations : While unrelated to the compound’s pharmacology, highlights the environmental persistence of sulfonyl-containing radicals, suggesting a need for stability studies .

- Structural Refinement : Future crystallographic studies using SHELXL could elucidate conformational preferences critical for drug design .

Q & A

Q. Optimization strategies :

- Reflux in xylene with chloranil (1.4 mmol) for 25–30 hours to ensure complete cyclization .

- Purify intermediates via recrystallization (methanol or ethanol) to enhance yield and purity .

- Adjust stoichiometry and solvent polarity (e.g., THF vs. DMF) to minimize side reactions .

Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm structural integrity by analyzing chemical shifts for sulfonyl, diazepane, and isoxazole groups .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

- IR spectroscopy : Identify functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

- Thermal analysis (DSC/TGA) : Assess thermal stability and melting points .

How to design a study evaluating the compound’s pharmacokinetic properties?

Answer:

Use a split-plot design inspired by agricultural studies :

- In vitro phase : Test metabolic stability in liver microsomes (CYP450 isoforms) and plasma protein binding.

- In vivo phase : Administer doses (e.g., 1–50 mg/kg) to rodent models, collecting blood samples at 0, 1, 3, 6, and 24 hours.

- Analytical tools : LC-MS/MS for quantifying parent compound and metabolites .

How to resolve contradictions in biological activity data across different assays?

Answer:

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

- Cell line validation : Compare activity in primary vs. immortalized cells to rule out cell-specific artifacts .

- Dose-response curves : Ensure consistent EC₅₀ values across replicates .

What strategies mitigate low yields during the final coupling step?

Answer:

- Stoichiometric adjustments : Use a 1.2:1 molar ratio of sulfonylated pyrazole to diazepane-isoxazole core.

- Coupling agents : Employ EDCI or HOBt to activate carboxyl groups .

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Purification : Recrystallize from ethanol/methanol mixtures .

What are the common impurities formed during synthesis, and how are they removed?

Answer:

- Unreacted intermediates : Sulfonyl chloride or diazepane residues. Remove via aqueous workup (5% NaOH) and repeated washing .

- Oxidation byproducts : Use reducing agents (e.g., Na₂SO₃) during sulfonylation .

- Purification : Recrystallization from methanol or ethanol eliminates low-polarity impurities .

How to assess the compound’s stability under physiological conditions?

Answer:

- Solution stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Solid-state stability : Conduct accelerated stability studies (40°C/75% RH) for 1–3 months .

- Thermal analysis : DSC/TGA identifies decomposition temperatures .

How to identify and validate the compound’s pharmacophores?

Answer:

- Molecular docking : Predict interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

- Structure-activity relationship (SAR) : Synthesize analogs lacking sulfonyl or isoxazole groups to isolate activity .

- Mutagenesis studies : Modify key residues in the target protein to validate binding .

What environmental impact assessments are relevant for this compound?

Answer:

Follow Project INCHEMBIOL guidelines :

- Biodegradation : OECD 301F test to measure aerobic degradation.

- Ecotoxicology : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition assays.

- Bioaccumulation : Calculate logP and BCF (bioconcentration factor) .

How do intermolecular interactions in the crystal lattice affect solubility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.